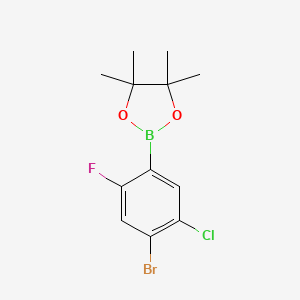
2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boronic ester derivative that has gained attention in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-5-chloro-2-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The halogen atoms (bromo and chloro) on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or DMF)
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Nucleophiles such as amines or thiols
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling
Phenols: Formed from oxidation reactions
Substituted Phenyl Derivatives: Formed from nucleophilic substitution
Scientific Research Applications
2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The biaryl product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
2-(4-Bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other boronic esters and halogenated phenyl derivatives:
4-Bromo-5-chloro-2-fluoroaniline: Similar in structure but lacks the boronic ester functionality, limiting its use in cross-coupling reactions.
4-Bromo-5-chloro-2-fluorophenylboronic acid: Similar boronic acid derivative, but the ester form is often more stable and easier to handle.
4-Bromo-5-chloro-2-fluorophenyl isothiocyanate: Different functional group (isothiocyanate) with distinct reactivity and applications.
The uniqueness of This compound lies in its stability and versatility in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C12H14BBrClFO2 |
|---|---|
Molecular Weight |
335.41 g/mol |
IUPAC Name |
2-(4-bromo-5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)8(14)6-10(7)16/h5-6H,1-4H3 |
InChI Key |
MUUZOCCETISMQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


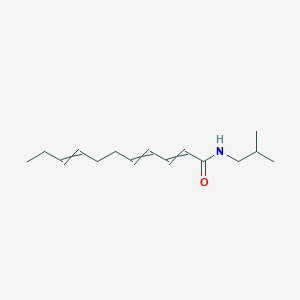
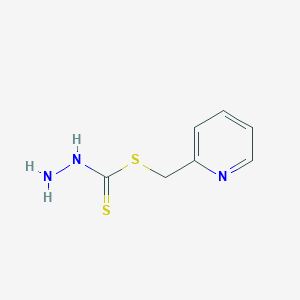
![Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521876.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
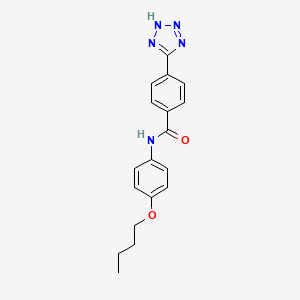
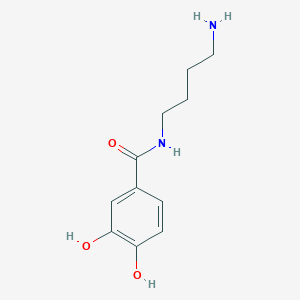
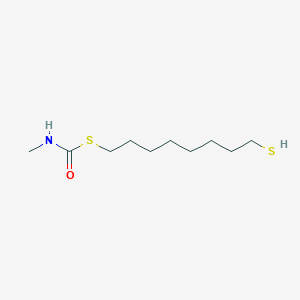
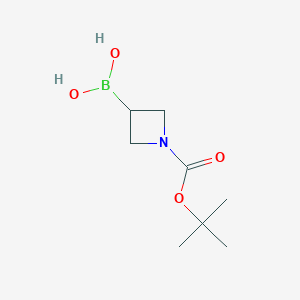
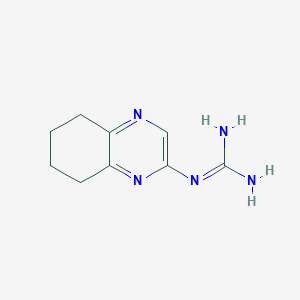
![1-Azaspiro[bicyclo[4.2.0]octane-2,1'-cyclopentane]](/img/structure/B12521913.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)
![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)
